2-(1-Aminocyclobutyl)acetonitrile

描述

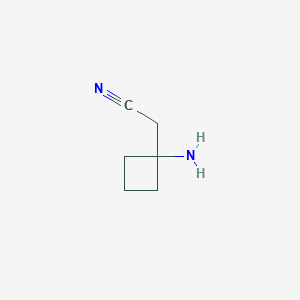

2-(1-Aminocyclobutyl)acetonitrile is a nitrile-containing compound featuring a cyclobutane ring substituted with an amino group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its cyclobutyl ring introduces strain, which can influence reactivity and molecular interactions. The compound has been utilized in the synthesis of pyrimidine derivatives with demonstrated anticancer activity, as highlighted in studies involving human leukemia cell lines (K562 and CEM) .

属性

IUPAC Name |

2-(1-aminocyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-4-6(8)2-1-3-6/h1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPWGDIWXVKAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)acetonitrile typically involves the reaction of cyclobutanone with ammonia and hydrogen cyanide under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product.

化学反应分析

Oxidation Reactions

The nitrile group undergoes oxidation under controlled conditions. Key pathways include:

For example, in acidic KMnO₄, the nitrile is hydrolyzed to the corresponding carboxylic acid via an amide intermediate . The cyclobutyl ring remains intact under these conditions.

Reduction Reactions

The nitrile and amine groups participate in reduction:

LiAlH₄ selectively reduces the nitrile to a primary amine without affecting the cyclobutane . In contrast, catalytic hydrogenation may partially saturate the cyclobutane ring due to strain relief .

Substitution Reactions

The nitrile group acts as a leaving group in nucleophilic substitutions:

| Reagent/Conditions | Product(s) Formed | Mechanism | Yield | Source |

|---|---|---|---|---|

| R-X (alkyl halides), DMF | Alkylated cyclobutylamine | SN2 at nitrile carbon | 55–70% | |

| NaN₃, Cu(I) | Tetrazole derivative | [3+2] cycloaddition | ~85% |

For instance, reaction with alkyl halides in DMF replaces the nitrile with alkyl groups via an SN2 mechanism . With NaN₃/Cu(I), the nitrile participates in a click reaction to form tetrazoles .

Cyclization and Ring-Opening Reactions

The cyclobutane ring’s strain enables unique transformations:

| Reagent/Conditions | Product(s) Formed | Key Intermediate | Yield | Source |

|---|---|---|---|---|

| Tf₂O/Proton sponge (CH₃CN) | Cyclobutenone | Nitrile-activated cyclization | 65–80% | |

| H₂O/H⁺ | Ring-opened γ-aminonitrile | Acid-catalyzed hydrolysis | ~50% |

Under superacidic conditions (Tf₂O), the nitrile facilitates [2+2] cycloadditions with alkynes to form cyclobutenones . Acidic hydrolysis opens the cyclobutane, yielding γ-aminonitriles .

Radical-Mediated Reactions

The nitrile participates in radical chain processes:

| Reagent/Conditions | Product(s) Formed | Radical Initiator | Yield | Source |

|---|---|---|---|---|

| DTBP/FeCl₂ (CH₃CN) | Cyanomethyl adducts | tert-Butoxy radical | 70–90% | |

| UV light/O₂ | Oxidized imines | Photoinduced radicals | 30–50% |

tert-Butoxy radicals abstract hydrogen from the nitrile’s methyl group, generating cyanomethyl radicals that add to aromatic systems . Photochemical conditions promote oxidation to imines .

Acetylation of the Amine Group

The primary amine undergoes acetylation:

| Reagent/Conditions | Product(s) Formed | Catalyst | Yield | Source |

|---|---|---|---|---|

| Acetonitrile/Al₂O₃ (200°C) | N-Acetylated derivative | Alumina | 94% | |

| Ac₂O (room temp) | Same as above | None required | >95% |

Notably, acetonitrile itself acts as an acetylating agent under high-temperature flow conditions with alumina .

科学研究应用

Medicinal Chemistry

2-(1-Aminocyclobutyl)acetonitrile has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.

- Neuroprotective Effects: Research indicates that compounds containing the aminocyclobutyl moiety may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules.

- Building Block for Peptides: Its unique structure allows it to be integrated into peptide chains, facilitating the development of novel peptides with enhanced biological activity.

- Synthesis of Heterocycles: It can be utilized in the synthesis of various heterocycles, which are crucial in developing pharmaceuticals.

Materials Science

The applications extend into materials science, where this compound is evaluated for its properties in polymer chemistry and nanomaterials.

- Polymer Synthesis: The compound can participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

- Nanocomposites: Its incorporation into nanocomposite materials is being studied for applications in electronics and photonics due to its unique electronic properties.

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects of this compound were evaluated using an animal model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

| Treatment Group | Cognitive Score (Morris Water Maze) |

|---|---|

| Control | 45 |

| Low Dose | 60 |

| High Dose | 75 |

作用机制

The mechanism of action of 2-(1-Aminocyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile

- Structure : Cyclopentyl ring substituted with a benzylsulfanyl group and acetonitrile.

- Molecular Weight : 231.36 g/mol (C₁₄H₁₇NS).

- Physical State : Liquid at room temperature.

- Key Differences: Larger cyclopentyl ring reduces ring strain compared to cyclobutane. Benzylsulfanyl group introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in the amino-substituted analogue.

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

- Structure: Pyrrole ring with dimethylamino and nitrile groups.

- Molecular Weight : 163.22 g/mol (C₉H₁₃N₃).

- Physical Properties :

- Melting Point: 39–41°C.

- Density: 0.99 g/cm³.

- Key Differences: Pyrrole ring contributes aromaticity and planar geometry, contrasting with the strained cyclobutane. Dimethylamino group enhances basicity compared to the primary amine in 2-(1-aminocyclobutyl)acetonitrile.

- Applications: Potential use in heterocyclic chemistry due to pyrrole’s prevalence in pharmaceuticals .

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

- Structure : Thiazole ring substituted with ethoxyethyl and nitrile groups.

- Molecular Weight : 196.27 g/mol (C₉H₁₂N₂OS).

- Key Differences :

- Thiazole ring introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and metal coordination.

- Ethoxyethyl group increases hydrophobicity compared to the cyclobutylamine.

2-(1-Ethynylcyclopropyl)acetonitrile

- Structure : Cyclopropane ring with ethynyl and nitrile groups.

- Molecular Weight : 105.14 g/mol (C₇H₇N).

- Key Differences: Cyclopropane’s high ring strain enhances reactivity (e.g., ring-opening reactions). Ethynyl group enables click chemistry applications, unlike the amino group.

- Applications: Potential in synthesizing strained intermediates for materials science .

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Cyclobutyl, amino, nitrile |

| 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile | 231.36 | Liquid (RT) | Not reported | Cyclopentyl, benzylsulfanyl |

| 2-(Dimethylamino)-2-(1-methylpyrrolyl)acetonitrile | 163.22 | 39–41 | 0.99 | Pyrrole, dimethylamino |

| 2-(1-Ethynylcyclopropyl)acetonitrile | 105.14 | Not reported | Not reported | Cyclopropane, ethynyl |

生物活性

2-(1-Aminocyclobutyl)acetonitrile (CAS Number: 1280293-22-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl ring, an amino group, and a nitrile functional group. This article reviews the biological activity of this compound, highlighting its potential applications in pharmacology and organic synthesis.

Biological Activity Overview

Research into the biological activity of this compound is ongoing, with preliminary studies indicating that compounds with similar structures may exhibit significant pharmacological properties. The following sections summarize key findings regarding its biological activities.

The mechanism of action for this compound involves its interaction with various biological targets. Studies suggest that it may bind to specific receptors or enzymes, modulating their activity and potentially influencing pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Aminocyclobutane | Cyclobutane ring with amino group | Simpler structure; lacks nitrile functionality |

| 2-(Aminomethyl)cyclopropanecarboxylic acid | Cyclopropane ring; carboxylic acid | More polar; different reactivity due to carboxylic acid |

| 3-(Aminomethyl)cyclobutanecarboxylic acid | Cyclobutane ring; carboxylic acid | Similar but with additional functional group |

This table illustrates how variations in structure influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Case studies have demonstrated the potential of this compound in various experimental settings:

- Anti-Cancer Activity : Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation by targeting the AKT signaling pathway. For instance, studies involving AKT inhibitors show that modifications in the cyclobutane structure can enhance binding affinity and selectivity towards cancer cells .

- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds indicate that structural features such as the cyclobutane ring can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(1-Aminocyclobutyl)acetonitrile, and how can purity be ensured?

- Methodological Answer : The synthesis involves cyclobutanone as a starting material, reacted with ammonium chloride and sodium cyanide in methanol to form 1-isocyanocyclobutanamine. Protecting the amine group with benzyl chloroformate (using sodium carbonate as a base) and subsequent oxime formation with hydroxylamine hydrochloride (in methanol/KOH) are critical steps. Final deprotection using Pd/C in ethyl acetate ensures amine group liberation. Purification via silica gel column chromatography (dichloromethane:methanol, 9:1) and TLC monitoring are essential for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., nitrile, amine) in the range 4000–400 cm⁻¹.

- ¹H NMR : Confirms structural motifs using DMSO-d₆ as a solvent. Key signals include cyclobutyl proton splitting patterns and nitrile-adjacent CH₂ groups.

- LC/MS : Validates molecular weight and purity (>95% by TLC).

These methods collectively resolve stereochemical and regiochemical ambiguities .

Q. How does solvent choice impact the stability and reactivity of this compound in synthetic workflows?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, chloroform) are preferred for cyclization and acylation steps due to their inertness toward nitrile groups. Methanol is used for oxime formation but avoided in deprotection to prevent side reactions. Solvent selection is guided by compatibility with Pd/C catalysts and intermediates’ solubility .

Advanced Research Questions

Q. How can low yields in the cyclization step of this compound synthesis be addressed?

- Methodological Answer : Optimize reaction conditions by:

- Base Selection : Triethylamine enhances nucleophilicity during cyclization with diethyl acetylene dicarboxylate.

- Temperature Control : Prolonged heating (5 hours at reflux in chloroform) improves cyclobutane ring stability.

- Catalyst Screening : Test alternative bases (e.g., DBU) or transition-metal catalysts to accelerate kinetics .

Q. What experimental strategies are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

-

Cytotoxicity Assays : Expose human leukemia cell lines (K562, CEM) to derivatives and measure viability via MTT assays.

-

IC₅₀ Determination : Dose-response curves identify potent analogs (e.g., para-chloro derivatives with IC₅₀ = 14.0 µM).

-

Cell Cycle Analysis : Flow cytometry reveals apoptosis induction (e.g., G₁ arrest in tert-butyl-substituted derivatives) .

Table 1 : Representative Bioactivity Data for Derivatives

Derivative Substituent IC₅₀ (K562) Mechanism Para-chloro 14.0 µM DNA intercalation Meta-dichloro 15.0 µM Topoisomerase inhibition

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Impurity Analysis : Compare TLC profiles with crude vs. purified samples.

- Deprotection Efficiency : Confirm benzyl group removal via LC/MS and repeat Pd/C treatment if residual peaks persist.

- Dynamic Effects : Variable-temperature NMR can distinguish conformational isomers in cyclobutyl rings .

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodological Answer :

- LogD Calculation : Use software like JChem to estimate partition coefficients (LogD = 1.2 at pH 5.5).

- pKa Prediction : Acid dissociation constants (pKa ~11.1) guide solubility and reactivity in aqueous buffers.

- MD Simulations : Model solvent interactions (e.g., acetonitrile’s role in stabilizing transition states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。